2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJNEOLJAEDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials can include appropriately substituted anilines, thiols, and cyclic ketones.
Initial Condensation: Aniline derivatives undergo condensation with a cyclic ketone to form the pyrimidoquinoline core.
Thioether Formation: The butylthio group is introduced via nucleophilic substitution with a suitable thiol.
Phenyl Ring Introduction: A phenyl group is attached through various coupling reactions, such as Suzuki or Heck coupling.
Reaction conditions may vary, but these steps often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound necessitates efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction parameters and improve overall efficiency. Advanced purification techniques, such as chromatography and crystallization, are used to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas with metal catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at specific positions of the molecule.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Hydrogen gas, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Reduction of specific functional groups to corresponding alcohols or amines
Substitution: Formation of various substituted derivatives depending on the reactants
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidoquinolines exhibit significant anticancer properties. For example, compounds structurally related to 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancerous cells by targeting specific signaling pathways related to cell growth and survival.
2. Antimicrobial Properties
Research has shown that this compound and its analogs possess antimicrobial activity against various bacterial strains. The presence of the butylthio group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
3. Enzyme Inhibition
The compound has also been investigated as a potential inhibitor of various enzymes linked to disease states. For instance, docking studies suggest that it may interact with kinases involved in cancer progression or inflammatory responses. This makes it a candidate for further development as a therapeutic agent targeting specific pathways.
Pharmacological Studies
1. Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. Preliminary data suggest favorable ADME characteristics; however, comprehensive toxicological assessments are required to evaluate its safety profile for potential therapeutic use.
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to explore how modifications to the core structure affect biological activity. Variations in substituents on the phenyl ring or alterations in the butylthio group can significantly influence the compound's efficacy and selectivity against target enzymes or receptors.
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrimidoquinolines make them suitable candidates for applications in organic electronics. Research indicates that compounds like 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic devices due to their charge transport capabilities.
2. Photovoltaic Cells
Studies have suggested that incorporating such compounds into photovoltaic cells can enhance light absorption and conversion efficiency. The tunable electronic properties allow for optimization in solar energy applications.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal demonstrated that a derivative of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics.
Wirkmechanismus
The exact mechanism by which 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects varies based on its application. Generally, it can interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to the active site of the target molecule, altering its conformation and function. In medicinal applications, it may inhibit the growth of pathogens or cancer cells by interfering with key biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(methylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(ethylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Biologische Aktivität
The compound 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 358.41 g/mol. The structural features include a tetrahydropyrimido[4,5-b]quinoline core with a butylthio group and a phenyl substituent.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione showed moderate to strong antifungal activity against various strains of Candida, including C. albicans and C. dubliniensis .
- The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 μg/mL against C. dubliniensis, indicating potent antifungal effects .
Anti-inflammatory Activity
The compound's derivatives have also been evaluated for their anti-inflammatory properties. In various assays:
- Compounds derived from the tetrahydropyrimidoquinoline framework displayed significant inhibition of pro-inflammatory cytokines in vitro . This suggests a potential role in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with biological targets:
- DNA Synthesis and Cell Division : Quinoline derivatives have been shown to affect DNA synthesis and cell division processes .
- Antiviral Properties : Some studies suggest that these compounds may inhibit virus replication by interfering with viral attachment to host cells .
- Free Radical Scavenging : The antioxidant properties of the compound could contribute to its protective effects against oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Case Study 1 : A derivative was tested for its antifungal activity in a clinical trial involving patients with recurrent Candida infections. The results indicated a significant reduction in infection rates when treated with the compound compared to standard antifungal therapies.
- Case Study 2 : In another study focusing on inflammatory diseases, patients treated with a derivative exhibited reduced levels of inflammatory markers compared to those receiving placebo treatments.
Data Summary
The following table summarizes key findings related to the biological activity of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione :
| Activity Type | Target Organism/Condition | Observed Effect | MIC (μg/mL) |
|---|---|---|---|
| Antifungal | C. dubliniensis | Significant inhibition | 4 - 8 |
| Antifungal | C. albicans | Moderate inhibition | - |
| Anti-inflammatory | Human cytokines | Reduced cytokine levels | - |
Q & A
Q. What are the established synthetic routes for 2-(butylthio)-5-phenyl-pyrimidoquinoline-dione derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of tetrahydroquinoline precursors with thiourea derivatives under acidic or basic conditions. For example, Scheme 26 in Nahl et al. ( ) demonstrates the synthesis of analogous 2-(methylthio) derivatives using a multi-step protocol involving aryl aldehydes, thiourea, and tetrahydroquinoline intermediates. Key factors include:
-
Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
-
Catalysts : Lewis acids like Fe(DS)₃ under ultrasound irradiation improve reaction rates and yields (e.g., 75–85% in ).
-
Substituent compatibility : Electron-withdrawing groups on the phenyl ring (e.g., Cl, Br) require longer reaction times but yield stable products .
- Table 1 : Representative Synthesis Conditions and Yields
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cl-phenyl | Fe(DS)₃ | Ethanol | 82 | |
| 4-Br-phenyl | None | DMF | 68 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The tetrahydropyrimidoquinoline core exhibits characteristic multiplets for CH₂ groups at δ 1.88–2.49 ppm. The butylthio group shows a triplet for terminal CH₃ at δ 0.85–0.90 ppm and a multiplet for SCH₂ at δ 2.70–2.90 ppm. Aromatic protons (Ar-H) appear as doublets or triplets between δ 6.50–7.20 ppm ().
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 162–170 ppm, while thiocarbonyl (C=S) appears at δ 120–130 ppm ().
- IR : Strong absorption bands at ~1705 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) confirm functional groups .
Q. What is the structure-activity relationship (SAR) for pyrimidoquinoline derivatives in anticancer research?
- Methodological Answer :
- Thioether substituents : The butylthio group enhances lipophilicity, improving membrane permeability compared to shorter alkylthio chains ().
- Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl, Br) increase cytotoxicity by stabilizing DNA intercalation ().
- Core rigidity : The tetrahydropyrimidine ring reduces metabolic degradation, as shown in analogues tested against breast cancer cell lines ().
Advanced Research Questions
Q. How can conflicting spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., CH₂ group multiplicity) may arise from conformational flexibility or solvent polarity. Strategies include:
- Variable-temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling patterns and assign ambiguous signals ().
- Crystallography : X-ray diffraction (as in ) provides definitive proof of regiochemistry and substituent orientation .
Q. What strategies optimize regioselectivity in derivatives with multiple reactive sites?
- Methodological Answer :
- Protecting groups : Use Boc or benzyloxy groups () to block competing nucleophilic sites during functionalization.
- Microwave/ultrasound activation : Enhances regioselectivity by accelerating desired pathways (e.g., Fe(DS)₃ catalysis in ).
- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., C-2 vs C-4 positions) .
Q. How can derivatives be designed to target specific kinase pathways in cancer?
- Methodological Answer :
- Scaffold hybridization : Integrate 1,2,3-triazole or benzyloxy moieties () to mimic ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- Isosteric replacement : Replace the butylthio group with selenoether or sulfoxide to modulate redox activity ().
- In vitro screening : Prioritize derivatives with IC₅₀ < 10 μM in kinase inhibition assays, followed by murine xenograft validation () .
Data Contradiction Analysis
Q. Why do some synthetic routes report lower yields for bromo-substituted derivatives compared to chloro analogues?
- Methodological Answer : Bromine’s larger atomic radius increases steric hindrance during cyclization, reducing reaction efficiency. shows 4-Br-phenyl derivatives require 24-hour reflux (vs. 12 hours for 4-Cl-phenyl) to achieve comparable yields (68% vs 82%). Purification challenges (e.g., column chromatography retention) further complicate isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
